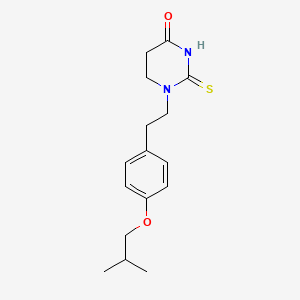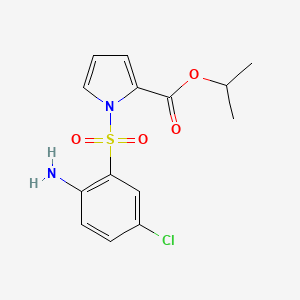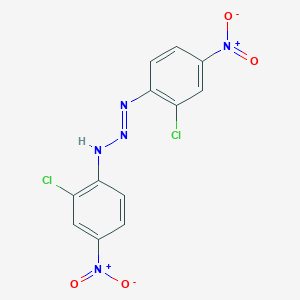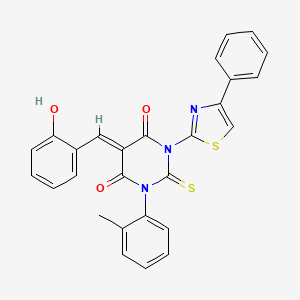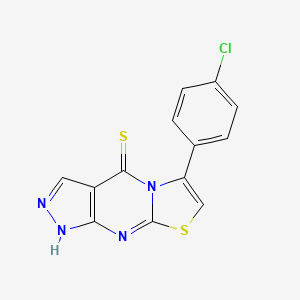
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including enzyme inhibition and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- typically involves the reaction of cyanoketene dithioacetal with various substituted hydrazines under reflux conditions in dry dimethylformamide (DMF) in the presence of trimethylamine (TEA) . This method yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an enzyme inhibitor. It has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This makes it a potential candidate for the treatment of gout and hyperuricemia .
Medicine
In medicine, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- has demonstrated anticancer properties. It has been found to inhibit the growth of various cancer cell lines, making it a potential lead compound for the development of new anticancer drugs .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, alleviating symptoms of gout.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Uniqueness
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- stands out due to its dual enzyme inhibitory and anticancer properties
Propiedades
Número CAS |
152423-16-0 |
|---|---|
Fórmula molecular |
C13H7ClN4S2 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
12-(4-chlorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione |
InChI |
InChI=1S/C13H7ClN4S2/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17) |
Clave InChI |
JJRAETHZTYXMNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=S)N23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



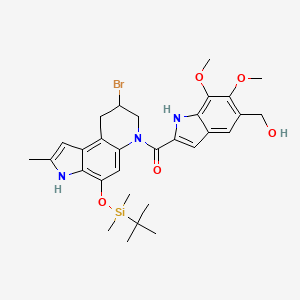

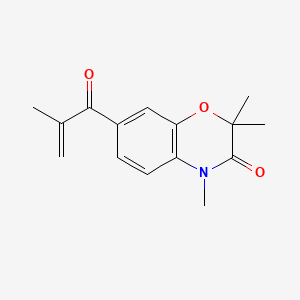
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)

![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)

